Phytonadione Trans-IV

Beschreibung

Overview of Vitamin K Family and the Biological Relevance of Phytonadione

Vitamin K is the family name for a group of fat-soluble compounds that share a common 2-methyl-1,4-naphthoquinone chemical ring structure. wikipedia.orgfao.org The primary forms are vitamin K1 (phylloquinone) and vitamin K2 (a series of menaquinones). wikipedia.orgfao.org Vitamin K1 is synthesized by plants, particularly green leafy vegetables, and is the main form of vitamin K in the diet. wikipedia.orgresearchgate.net Vitamin K2 is a family of related subtypes that are primarily produced by bacteria. fao.org

The principal and most understood biological role of vitamin K is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.govontosight.ai This enzyme catalyzes a critical post-translational modification called carboxylation, which converts specific glutamate (B1630785) (Glu) residues in certain proteins to gamma-carboxyglutamate (B555490) (Gla) residues. nih.govpnas.org This modification is essential for the biological activity of these "Gla-proteins," enabling them to bind calcium ions. wikipedia.orgpnas.org

Phytonadione, as vitamin K1, is vital for:

Blood Coagulation: The synthesis of several blood clotting factors in the liver, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X, is dependent on vitamin K. fao.orgregulations.gov Without adequate carboxylation, these factors are inactive, leading to impaired blood clotting and a risk of uncontrolled bleeding. wikipedia.orgashpublications.org

Bone Metabolism: Phytonadione is involved in the carboxylation of osteocalcin, a protein found in bone that plays a role in bone mineralization. wikipedia.orgnih.gov

Vascular Health: Matrix Gla-protein (MGP), another vitamin K-dependent protein, is a powerful inhibitor of soft tissue and vascular calcification. wikipedia.orgashpublications.org

Nomenclature and Definitive Isomeric Characterization of Phytonadione

The compound is known by several names, which are often used interchangeably in scientific literature. iarc.frnih.gov

Phytonadione: This is the United States Pharmacopeia (USP) name. iarc.fr

Phylloquinone: This is the common biochemical name and is recommended by the International Union of Pure and Applied Chemistry (IUPAC). iarc.fr

Vitamin K1: This name designates its role as a vitamin. iarc.fr

Phytomenadione: This is the International Nonproprietary Name (INN) and is used in the European Pharmacopoeia. iarc.freuropa.eu

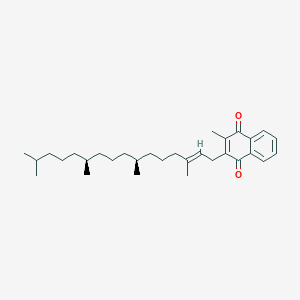

The chemical structure consists of a 2-methyl-1,4-naphthoquinone ring attached to a phytyl side chain at the 3-position. fao.orgnih.gov

The structure of phytonadione allows for stereoisomerism, meaning different spatial arrangements of its atoms are possible. regulations.goveuropa.eu The phytonadione molecule has a double bond in its phytyl side chain (at the C2' position) and two chiral centers (at C7' and C11'). regulations.goveuropa.eu This gives rise to both geometric isomers (cis/trans) and stereoisomers. regulations.gov

The geometric isomerism in phytonadione occurs at the double bond between the second and third carbons of the phytyl side chain.

Trans (E) Isomer: In the trans configuration (the 'E' from the German entgegen, meaning "opposite"), the main parts of the carbon chain are on opposite sides of the double bond. This results in a more linear, extended shape. The naturally occurring form of phylloquinone is the trans isomer. europa.eu

Cis (Z) Isomer: In the cis configuration (the 'Z' from the German zusammen, meaning "together"), the main parts of the carbon chain are on the same side of the double bond. This creates a bend or kink in the side chain, resulting in a non-linear shape. researchgate.net

Synthetically produced phytonadione can be a mixture of both cis and trans isomers. europa.eu For instance, the USP monograph for phytonadione allows for the presence of the Z (cis) isomers up to 21.0%. regulations.gov

The geometric configuration of the phytyl side chain has a profound impact on the biological activity of phytonadione. Research consistently shows that the trans isomer is the biologically active form, while the cis isomer is considered largely inactive or has significantly reduced activity.

Studies in rats have shown that the cis isomer of vitamin K1 has practically no biological activity. nih.gov Some research suggests the cis form has as little as 1% of the biological activity relative to the trans form. nih.gov A recent study comparing the carboxylative efficacy of trans and cis isomers of menaquinone-7 (B21479) (a form of vitamin K2 with a similar side-chain structure) found that the trans isomer had a much higher ability to carboxylate a vitamin K-dependent protein. nih.gov While the cis isomer showed a small amount of activity, it was significantly less than the trans form. nih.gov The non-linear structure of the cis isomer is thought to impair its interaction with the vitamin K-dependent enzyme, gamma-glutamyl carboxylase. researchgate.net

| Characteristic | Trans (E) Isomer | Cis (Z) Isomer |

|---|---|---|

| Structure | Linear phytyl side chain | Bent/kinked phytyl side chain researchgate.net |

| Natural Occurrence | The exclusive form found in nature europa.eu | Generally a byproduct of chemical synthesis nih.gov |

| Biological Activity | High; serves as an effective cofactor for GGCX nih.govnih.gov | Very low to negligible nih.govnih.gov |

| Relative Efficacy | Considered fully active | Reported to have as low as 1% of the activity of the trans isomer nih.gov |

Beyond the cis/trans isomerism at the double bond, the phytonadione molecule has two chiral centers in its phytyl tail at positions 7' and 11'. A chiral center is a carbon atom attached to four different groups, leading to "left-handed" (S) and "right-handed" (R) configurations.

The naturally occurring and most biologically active form of phytonadione has a specific, single stereochemical configuration. europa.eueuropa.eu This definitive structure is designated as 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione . iarc.freuropa.eu

Let's break down this nomenclature:

(2E): This denotes the trans configuration at the double bond of the phytyl side chain.

(7R, 11R): These specify the absolute "right-handed" configuration at the two chiral centers, C7' and C11', of the phytyl side chain. mdpi.com

Therefore, of the eight possible stereoisomers (four trans and four cis), only the one with the (2E, 7R, 11R) configuration is the true, natural Vitamin K1. europa.eueuropa.eu While some research suggests that other trans stereoisomers (e.g., 2E, 7S, 11S) may have nearly identical activity, the (7R, 11R) form is what is produced in nature through photosynthesis. regulations.goviarc.frmdpi.com

| Position | Designation | Description |

|---|---|---|

| C2' | E (trans) | Specifies the geometry at the double bond, indicating the most biologically active form. nih.gov |

| C7' | R | Defines the absolute stereochemistry at the first chiral center in the phytyl tail. europa.eu |

| C11' | R | Defines the absolute stereochemistry at the second chiral center in the phytyl tail. europa.eu |

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H46O2 |

|---|---|

Molekulargewicht |

450.7 g/mol |

IUPAC-Name |

2-methyl-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m0/s1 |

InChI-Schlüssel |

MBWXNTAXLNYFJB-JHBCSKSVSA-N |

Isomerische SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C |

Kanonische SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Herkunft des Produkts |

United States |

Biosynthesis of Phytonadione Trans Isomer in Natural Systems

Biosynthetic Pathways in Photosynthetic Organisms

The synthesis of the phytonadione molecule is a testament to the metabolic ingenuity of photosynthetic organisms. It begins with precursors from central carbon metabolism and proceeds through a series of specialized enzymatic reactions to construct the characteristic naphthoquinone ring and attach the phytyl side chain.

Chorismate-Dependent Biosynthetic Route

The primary pathway for the formation of the naphthoquinone ring of phytonadione is dependent on chorismate, a key branch-point metabolite in aromatic amino acid biosynthesis. nih.govgenome.jp This route funnels chorismate away from the production of phenylalanine, tyrosine, and tryptophan and into the specialized pathway for vitamin K1 synthesis. In this pathway, chorismate is first converted to o-succinylbenzoate through a series of reactions that form the foundational structure of the naphthoquinone ring. researchgate.net

Involvement of the Shikimate Pathway in Precursor Formation

The shikimate pathway is a seven-step metabolic route that converts the simple carbohydrate precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate. wikipedia.orgalderbioinsights.co.ukfrontiersin.orgresearchgate.net This pathway is fundamental to the biosynthesis of phytonadione as it supplies the essential precursor, chorismate. nih.govgenome.jp The importance of the shikimate pathway extends beyond phytonadione, as it is the central route for the synthesis of all aromatic compounds in plants and microorganisms. frontiersin.org Over 30% of the carbon fixed by plants is estimated to be channeled through this crucial pathway. frontiersin.org

Detailed Enzymatic Steps and Key Intermediates

The conversion of chorismate to the naphthoquinone ring of phytonadione involves a series of well-defined enzymatic steps and key intermediates. A critical initial step is the isomerization of chorismate to isochorismate, a reaction catalyzed by the enzyme isochorismate synthase (ICS) . researchgate.netebi.ac.uk This enzyme marks a key commitment of chorismate to pathways other than aromatic amino acid synthesis, including the production of salicylic (B10762653) acid and phytonadione. nih.gov

Following the formation of isochorismate, a multifunctional protein known as PHYLLO carries out the subsequent three enzymatic reactions. researchgate.net This large protein complex sequentially catalyzes the addition of 2-oxoglutarate to isochorismate, followed by an elimination and an aromatization step to yield o-succinylbenzoate (OSB). researchgate.net The PHYLLO protein is a fusion of three separate enzymes found in bacteria (MenD, MenH, and MenC), showcasing an evolutionary streamlining of the pathway in plants. researchgate.net

Subsequent enzymatic reactions convert OSB to 1,4-dihydroxy-2-naphthoate (DHNA), the immediate precursor to the naphthoquinone ring. researchgate.net These steps involve the activation of OSB to its CoA ester by o-succinylbenzoate-CoA synthase (MenE), followed by cyclization and aromatization catalyzed by DHNA-CoA synthase (MenB). nih.govresearchgate.net

Key Enzymes and Intermediates in the Early Stages of Phytonadione Biosynthesis

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Isochorismate synthase | ICS | Chorismate | Isochorismate |

| PHYLLO (multifunctional protein) | - | Isochorismate, 2-oxoglutarate | o-succinylbenzoate |

| o-succinylbenzoate-CoA synthase | MenE | o-succinylbenzoate | o-succinylbenzoyl-CoA |

| 1,4-dihydroxy-2-naphthoate-CoA synthase | MenB | o-succinylbenzoyl-CoA | 1,4-dihydroxy-2-naphthoyl-CoA |

Subcellular Compartmentation of Biosynthesis

The biosynthesis of phytonadione is a prime example of metabolic channeling and the division of labor between different cellular organelles. The pathway is spatially segregated, with different stages occurring in plastids and peroxisomes, necessitating the transport of intermediates across organellar membranes. researchgate.net

Plastidial Localization of Biosynthetic Enzymes and Pathways

The initial and final stages of phytonadione biosynthesis are localized within the plastids, specifically in the chloroplasts of photosynthetic tissues. researchgate.netnih.gov The shikimate pathway, which produces the chorismate precursor, is predominantly active in plastids. researchgate.net The first dedicated enzyme of the phytonadione pathway, isochorismate synthase, and the multifunctional PHYLLO protein are also located in the plastids where they convert chorismate to o-succinylbenzoate. researchgate.netresearchgate.net

After a detour to the peroxisomes, the intermediate 1,4-dihydroxy-2-naphthoate is transported back into the plastids for the final steps of phytonadione synthesis. researchgate.net These final steps include the attachment of the phytyl side chain to the naphthoquinone ring, a reaction catalyzed by a phytyltransferase (MenA), and the subsequent methylation to form the final phytonadione molecule, a step carried out by a methyltransferase (MenG). researchgate.netresearchgate.net

Peroxisomal Contributions to Phylloquinone Synthesis

While it was once believed that the entire phytonadione biosynthetic pathway was confined to the plastids, recent research has unequivocally demonstrated the essential role of peroxisomes. researchgate.netnih.govresearchgate.net A middle segment of the pathway, specifically the conversion of o-succinylbenzoate to 1,4-dihydroxy-2-naphthoate, occurs within the peroxisomes. researchgate.netnih.govresearchgate.net

The enzymes responsible for this peroxisomal segment include acyl-activating enzyme 14 (MenE/AAE14), which activates o-succinylbenzoate to its CoA ester, and the subsequent enzyme, naphthoate synthase (MenB/NS), which catalyzes the ring formation to produce 1,4-dihydroxy-2-naphthoyl-CoA. nih.govresearchgate.net A thioesterase (DHNAT) is also present in peroxisomes to release the CoA from the naphthoate derivative before its export back to the plastid. nih.gov This subcellular partitioning highlights a complex interplay between plastids and peroxisomes in the synthesis of this vital molecule. researchgate.netnih.gov

Subcellular Localization of Phytonadione Biosynthetic Steps

| Cellular Compartment | Biosynthetic Stage | Key Reactions |

|---|---|---|

| Plastid (Chloroplast) | Initial Steps | Shikimate pathway (Chorismate synthesis), Chorismate to o-succinylbenzoate |

| Peroxisome | Intermediate Steps | o-succinylbenzoate to 1,4-dihydroxy-2-naphthoate |

| Plastid (Chloroplast) | Final Steps | Phytylation and methylation of 1,4-dihydroxy-2-naphthoate |

Metabolic Branching Points with Related Signaling Molecule Synthesis Pathways (e.g., salicylic acid, benzoic acid derivatives)

The biosynthesis of phytonadione is intricately linked with the synthesis of other crucial plant compounds, particularly the defense-related signaling molecules salicylic acid and benzoic acid derivatives. These pathways diverge from a common precursor, chorismate, making the regulation of this metabolic branch point critical for the plant's ability to balance growth and defense responses.

Chorismate serves as a central hub in plant secondary metabolism. The enzyme isochorismate synthase (ICS) acts as a key gatekeeper at this junction. mdpi.com ICS converts chorismate to isochorismate, which is a direct precursor for both phytonadione and salicylic acid. The flux of chorismate down either pathway is tightly regulated, often at the level of gene expression of the respective biosynthetic enzymes. For instance, under conditions of pathogen attack, the expression of ICS is often upregulated, leading to an increased production of salicylic acid to mount a defense response.

Similarly, the biosynthesis of benzoic acid and its derivatives also utilizes chorismate as a starting material, branching off from the phenylpropanoid pathway. The allocation of chorismate between the phytonadione pathway and the phenylpropanoid pathway is another critical regulatory node. This partitioning of a common precursor underscores the metabolic plasticity of plants, allowing them to dynamically allocate resources to different pathways based on their physiological and environmental needs.

Interactive Data Table: Key Enzymes in Phytonadione Biosynthesis and at Metabolic Branch Points

| Enzyme Name | Abbreviation | Function | Cellular Location |

| Isochorismate Synthase | ICS | Converts chorismate to isochorismate | Plastids |

| o-Succinylbenzoate Synthase | OSBS | Converts isochorismate to o-succinylbenzoate | Plastids |

| o-Succinylbenzoate-CoA Ligase | OSB-CoA Ligase | Activates o-succinylbenzoate | Peroxisomes |

| Naphthoate Synthase | MenB | Converts OSB-CoA to 1,4-dihydroxy-2-naphthoate | Peroxisomes |

| Phytyl-Diphosphate Synthase | PDS | Synthesizes the phytyl side chain | Plastids |

| DHNA-Phytyltransferase | - | Attaches the phytyl chain to DHNA | Plastids |

| Phenylalanine Ammonia-Lyase | PAL | Commits phenylalanine to the phenylpropanoid pathway | Cytoplasm |

Biochemical Mechanisms of Phytonadione Trans Isomer Action

Role as an Electron Acceptor in Photosynthesis (Plant-Specific Context)

In the realm of plant biology, phytonadione is an indispensable component of the photosynthetic apparatus, where it functions as a primary electron acceptor. ebi.ac.uk This role is integral to the conversion of light energy into chemical energy.

Integration into the Electron Transport Chain of Photosystem I

Phytonadione is a key player in the electron transport chain (ETC) of Photosystem I (PSI), a large protein complex embedded in the thylakoid membranes of chloroplasts. frontiersin.orgresearchgate.net Within PSI, two molecules of phylloquinone, designated A1A and A1B, act as intermediate electron carriers. frontiersin.org These molecules are situated within the PsaA and PsaB protein subunits of the PSI core heterodimer. frontiersin.orgd-nb.info

The process begins when the special pair of chlorophyll (B73375) molecules in the reaction center of PSI, known as P700, becomes excited by light energy. This excitation leads to the transfer of an electron to a primary acceptor, a chlorophyll a molecule (A0). From A0, the electron is then passed to one of the phylloquinone molecules (A1). researchgate.netd-nb.info This transfer results in the formation of a phyllosemiquinone anion (A₁⁻). frontiersin.org

The two phylloquinone molecules exhibit different oxidation kinetics. The phyllosemiquinone on the A-branch (A₁A⁻) is oxidized in approximately 200 nanoseconds, while the one on the B-branch (A₁B⁻) is oxidized much faster, in about 20 nanoseconds. frontiersin.org This difference is attributed to asymmetries in the driving force for the subsequent reduction of the iron-sulfur cluster, FX. frontiersin.org From phylloquinone, the electron continues its journey through a series of iron-sulfur clusters (FX, FA, and FB) before ultimately being transferred to ferredoxin, a soluble protein that carries the electron for use in other metabolic pathways. frontiersin.orgresearchgate.net

The essentiality of phylloquinone in this process has been demonstrated through experiments where its removal from PSI preparations leads to a halt in forward electron transfer to the subsequent iron-sulfur acceptors. nih.gov

Cofactor Activity in γ-Carboxylation Processes

In animals, phytonadione serves as a vital cofactor for the enzyme γ-glutamyl carboxylase (GGCX). patsnap.commdpi.com This enzyme is responsible for a critical post-translational modification of specific proteins, converting glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues. ashpublications.orgnih.govwikipedia.org This modification is essential for the biological activity of these proteins, enabling them to bind calcium ions. wikipedia.orgoregonstate.edu

The Vitamin K Cycle: A Detailed Enzymatic Cascade

To continuously support γ-carboxylation, phytonadione undergoes a cyclic series of enzymatic reactions known as the vitamin K cycle. ashpublications.orgwikipedia.orgoregonstate.edu This cycle ensures the regeneration of the active form of vitamin K.

Reductive Activation to Hydroquinone (B1673460) Form (VKH2)

The dietary form of vitamin K, the quinone, must first be reduced to its active hydroquinone form (VKH2). ashpublications.orgresearchgate.netmdpi.com This two-electron reduction is primarily catalyzed by the enzyme vitamin K epoxide reductase (VKOR). patsnap.comashpublications.org Some studies suggest that another, yet to be fully identified, reductase may also be involved in this step. ashpublications.orgoregonstate.edu

Oxidative Transformation to Vitamin K 2,3-Epoxide

The reduced and active form, VKH2, serves as the direct cofactor for γ-glutamyl carboxylase. ashpublications.orgnih.gov During the carboxylation of glutamate residues, VKH2 is concomitantly oxidized to vitamin K 2,3-epoxide (KO). ashpublications.orgnih.govoregonstate.edu This coupled reaction is essential for the carboxylation process to occur. wikipedia.org

Enzymatic Recycling Mechanisms (e.g., Vitamin K Epoxide Reductase - VKOR)

For the vitamin K cycle to continue, the vitamin K 2,3-epoxide must be recycled back to its quinone form and then further reduced to the active hydroquinone. ashpublications.orgoregonstate.edu The enzyme vitamin K epoxide reductase (VKOR) is the key enzyme responsible for the reduction of vitamin K 2,3-epoxide back to the vitamin K quinone form. ashpublications.orgoregonstate.edunih.govsynnovis.co.uk VKOR is a 163-amino acid integral membrane protein located in the endoplasmic reticulum. nih.govwikipedia.org It has been shown that VKOR can catalyze both the reduction of vitamin K epoxide to vitamin K and the subsequent reduction of vitamin K to the hydroquinone form, VKH2. pnas.orgnih.gov This recycling is crucial for maintaining a sufficient supply of the active cofactor for the continuous γ-carboxylation of vitamin K-dependent proteins. oregonstate.edunih.gov

Table of Compound Names

| Compound Name | Abbreviation |

| Phytonadione | Vitamin K1 |

| Phylloquinone | |

| Vitamin K Hydroquinone | VKH2 |

| Vitamin K 2,3-Epoxide | KO |

| Glutamate | Glu |

| γ-Carboxyglutamate | Gla |

| Ferredoxin | |

| Chlorophyll | |

| Iron-sulfur cluster |

Interactive Data Table: Key Enzymes of the Vitamin K Cycle

| Enzyme | Function | Substrate(s) | Product(s) |

| γ-Glutamyl Carboxylase (GGCX) | Catalyzes the carboxylation of glutamate residues in specific proteins. ashpublications.orgnih.gov | Vitamin K Hydroquinone (VKH2), O2, CO2, Glutamate-containing protein. ashpublications.orgnih.gov | Vitamin K 2,3-Epoxide (KO), γ-Carboxyglutamate-containing protein. ashpublications.orgnih.gov |

| Vitamin K Epoxide Reductase (VKOR) | Reduces vitamin K 2,3-epoxide to vitamin K quinone and further to vitamin K hydroquinone. ashpublications.orgoregonstate.edupnas.org | Vitamin K 2,3-Epoxide (KO), Vitamin K quinone. ashpublications.orgpnas.org | Vitamin K quinone, Vitamin K Hydroquinone (VKH2). ashpublications.orgpnas.org |

γ-Glutamyl Carboxylase (GGCX) Catalysis

The primary role of phytonadione, also known as vitamin K1, is to function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). patsnap.comnih.gov This enzyme is integral to a critical post-translational modification essential for the function of a specific group of proteins known as vitamin K-dependent proteins (VKDPs). haematologica.orgnih.gov GGCX is an integral membrane protein located in the endoplasmic reticulum. mdpi.comnih.gov

Recent structural studies, including cryo-electron microscopy, have provided significant insights into the GGCX mechanism. nih.govbiorxiv.org The enzyme possesses distinct binding sites for its substrates: a propeptide binding site that recognizes and tethers the VKDP, a vitamin K binding site within its transmembrane domain, and a glutamate binding site. nih.govbiorxiv.org The binding of the VKDP's propeptide to GGCX is believed to induce a conformational change that positions the Gla domain of the substrate at the enzyme's catalytic site. nih.gov A key residue, Lys218, has been identified as the active site base that initiates the reaction by deprotonating vitamin K hydroquinone. nih.govcore.ac.uk

Post-Translational Modification of Glutamate Residues

The modification of glutamate residues by GGCX is a vital post-translational event that occurs in the endoplasmic reticulum. mdpi.compnas.org This process involves the addition of a carboxyl group to the γ-carbon of specific glutamate residues within the VKDPs. nih.govnih.gov This enzymatic reaction is highly specific, targeting multiple glutamate residues located in the N-terminal region of these proteins, known as the Gla domain. haematologica.orgashpublications.org

The recognition of the correct glutamate residues for carboxylation is guided by a propeptide sequence located at the N-terminus of the precursor VKDPs. haematologica.org The GGCX enzyme binds to this propeptide, which then directs the carboxylation of the appropriate glutamate residues in a processive manner. haematologica.org Following carboxylation, the propeptide is cleaved off before the mature VKDP is secreted from the cell. haematologica.orgnih.gov This modification is essential for the biological activity of all known Gla proteins. wikipedia.orgwikipedia.org

Vitamin K-dependent proteins are diverse and play crucial roles in various physiological processes, including:

Blood Coagulation: Factors II (prothrombin), VII, IX, and X. wikipedia.orgwikipedia.org

Anticoagulation: Proteins C, S, and Z. wikipedia.orgwikipedia.org

Bone Metabolism: Osteocalcin and Matrix Gla Protein (MGP). core.ac.ukwikipedia.org

Cell Growth Regulation: Growth arrest-specific protein 6 (GAS6). wikipedia.org

Formation of γ-Carboxyglutamate (Gla) Residues

The addition of a carboxyl group to glutamate results in the formation of a unique amino acid residue called γ-carboxyglutamate (Gla). pnas.orgnih.gov The presence of two carboxyl groups on the Gla residue gives it a strong ability to chelate calcium ions (Ca2+). wikipedia.orgwikipedia.org

The binding of calcium ions is critical for the function of VKDPs. nih.gov It induces a conformational change in the Gla domain, leading to the proper folding of the protein and the exposure of a membrane-binding site. ashpublications.orgwikipedia.org This allows the VKDPs to anchor to the phospholipid membranes of cells, such as platelets and endothelial cells, which is a prerequisite for their biological activity. wikipedia.orgfao.org For instance, in the blood coagulation cascade, the binding of Gla-containing clotting factors to platelet surfaces localizes the coagulation process to the site of vascular injury. haematologica.orgwikipedia.org

Biochemical Energetics and Stereochemical Considerations in the Vitamin K Cycle

The vitamin K cycle is a crucial metabolic pathway that ensures a continuous supply of the reduced form of vitamin K (vitamin K hydroquinone, KH2), the active cofactor for GGCX. nih.govnih.gov This cycle involves the interconversion of three forms of vitamin K: vitamin K quinone, vitamin K hydroquinone, and vitamin K 2,3-epoxide. europa.eunih.gov

The cycle can be summarized in the following steps:

Carboxylation and Epoxidation: GGCX catalyzes the carboxylation of glutamate residues, a reaction energetically driven by the simultaneous oxidation of KH2 to vitamin K 2,3-epoxide (KO). nih.govwikipedia.org

Reduction of KO: The enzyme vitamin K epoxide reductase (VKOR) reduces KO back to vitamin K quinone. nih.govontosight.ai This step is the target of anticoagulant drugs like warfarin. wikipedia.orgnih.gov

Reduction of Vitamin K Quinone: Vitamin K quinone is then reduced to the active hydroquinone form (KH2) by VKOR or other NAD(P)H-dependent reductases. fao.orgnih.gov

From an energetic standpoint, the oxidation of KH2 to KO is a thermodynamically favorable process that provides the energy required for the abstraction of a proton from the γ-carbon of glutamate, a key step in the carboxylation reaction. nih.govcore.ac.uk

Stereochemistry is a critical aspect of phytonadione's biological activity. The naturally occurring and most active form of vitamin K1 is the trans-isomer. researchgate.net The vitamin K1 molecule has two chiral centers at the C7' and C11' positions of its phytyl side chain and a double bond at the C2' position, which can exist in either a cis (Z) or trans (E) configuration. europa.eueuropa.eu The specific stereoisomer (2'E, 7'R, 11'R)-phylloquinone is the most biologically potent. europa.eu Synthetic preparations of vitamin K1 may contain a mixture of cis and trans isomers, but the cis-isomer exhibits significantly lower biological activity. researchgate.net This highlights the high degree of stereospecificity required for the enzymatic reactions within the vitamin K cycle. ontosight.aimdpi.com

Metabolic Transformations of Phytonadione Non Human Biological Systems

Conversion of Phylloquinone to Menaquinone-4 (MK-4)

A significant metabolic fate of dietary phylloquinone is its conversion to menaquinone-4 (MK-4), a form of vitamin K2. This conversion is a two-step process involving the removal of the phytyl side chain from phylloquinone to form menadione (B1676200), followed by the attachment of a geranylgeranyl group to the menadione backbone.

The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) has been identified as a key catalyst in the synthesis of MK-4. UBIAD1 facilitates the prenylation of menadione, attaching a geranylgeranyl side chain to form MK-4. This enzymatic action is crucial for the local synthesis of MK-4 in various tissues. Studies have shown that a short interfering RNA against the UBIAD1 gene can inhibit the conversion of deuterium-labeled vitamin K derivatives into labeled MK-4 in human cells, confirming its role as an MK-4 biosynthetic enzyme. UBIAD1 is localized in the endoplasmic reticulum and is expressed in numerous tissues in mice.

Following its conversion from phylloquinone, MK-4 accumulates in a tissue-specific manner. In animal models, such as rats, the cerebrum shows a notable accumulation of MK-4. frontiersin.orgnih.gov Research using deuterium-labeled phylloquinone in mice has demonstrated that cerebral MK-4 originates from dietary phylloquinone intake. frontiersin.orgnih.gov Two primary routes for this accumulation have been proposed: the release of menadione from phylloquinone in the intestine, followed by its prenylation to MK-4 in target tissues like the brain, and the direct cleavage and prenylation of phylloquinone within the cerebrum itself. frontiersin.orgnih.gov

Studies in rats have shown that while many tissues exhibit an increase in MK-4 in response to phylloquinone supplementation, the brain, testes, and fat maintain stable total MK-4 concentrations, though labeled MK-4 from the diet does increase. nih.gov This suggests a tightly regulated and tissue-specific control over the conversion and accumulation of MK-4.

| Tissue | Relative Accumulation of MK-4 from Phylloquinone |

| Cerebrum | High |

| Testes | Moderate to High |

| Kidney | High |

| Pancreas | High |

| Liver | Low |

| Heart | Low |

| Lung | Low |

This table provides a generalized view of MK-4 accumulation based on available research in animal models.

Catabolic Pathways and Enzymes

The breakdown of phytonadione is primarily initiated by the hydroxylation of its phytyl side chain, a reaction catalyzed by specific cytochrome P450 enzymes. This is the first step in a pathway that ultimately leads to the excretion of water-soluble metabolites.

The omega-hydroxylation of the phytyl side chain of phytonadione is a critical step in its catabolism and is primarily carried out by the cytochrome P450 enzymes CYP4F2 and CYP4F11. nih.govresearchgate.netacs.orgsemanticscholar.org These enzymes act as vitamin K1 oxidases. nih.gov In vitro studies have demonstrated that both CYP4F2 and CYP4F11 are efficient catalysts for the ω-hydroxylation of menaquinone-4 (MK-4). nih.govacs.org

CYP4F2 can further metabolize the resulting ω-alcohol to an ω-acid. nih.govacs.org The expression levels of these enzymes can influence the rate of vitamin K catabolism. For instance, genetic variants of CYP4F2, such as V433M, have been associated with altered vitamin K metabolism. nih.gov

| Enzyme | Function in Phytonadione Catabolism |

| CYP4F2 | Catalyzes ω-hydroxylation of the phytyl side chain. Can further oxidize the ω-alcohol to an ω-acid. |

| CYP4F11 | Catalyzes ω-hydroxylation of the phytyl side chain. |

Fundamental Absorption and Distribution Studies (in non-human models)

The absorption of the lipophilic phytonadione from the diet is a complex process that relies on the presence of dietary fats and bile salts.

Dietary phytonadione is absorbed from the proximal intestine. fao.org Its solubilization is a critical first step, requiring the formation of mixed micelles composed of bile salts and products of pancreatic lipase (B570770) activity. fao.org This process allows the fat-soluble vitamin to be transported through the aqueous environment of the intestinal lumen to the surface of the enterocytes.

Studies in rats have indicated that the intestinal absorption of phylloquinone appears to be a carrier-mediated and energy-requiring process that can become saturated at higher concentrations. nih.gov Furthermore, research using Caco-2 cell monolayers and mouse models has identified the involvement of scavenger receptors, specifically scavenger receptor class B type I (SR-BI) and cluster determinant 36 (CD36), in the intestinal uptake of phylloquinone. nih.govnih.gov Once absorbed by the intestinal mucosa, phylloquinone is incorporated into chylomicrons, which are then secreted into the lymphatic system before entering the bloodstream. fao.org

Lymphatic and Hepatic Transport and Initial Concentration

In non-human biological systems, the transport and initial concentration of phytonadione, a fat-soluble vitamin, are intrinsically linked to lipid metabolism. Following administration, phytonadione is absorbed into the intestinal enterocytes and subsequently enters the lymphatic system, reaching venous circulation via the thoracic duct nih.gov. This pathway is crucial for the transport of dietary lipids and lipophilic compounds monash.edu.

The intestinal lymphatics are the primary route for the absorption of highly lipophilic molecules, allowing them to bypass initial metabolism in the liver, a process known as first-pass metabolism monash.edu. This results in significantly higher concentrations of these compounds in the intestinal lymph compared to the blood, a phenomenon observed to be 10 to 100 times greater monash.edu. The efficiency of lymphatic transport can differ between species. For instance, studies on the lipophilic drug halofantrine (B180850) have shown that its lymphatic uptake is greater in dogs than in rats, and greater in rats than in mice frontiersin.org. This suggests that data from rodent models may underestimate the extent of lymphatic drug transport in larger animals frontiersin.org.

Upon entering the systemic circulation, phytonadione is initially concentrated in the liver drugs.com. However, this concentration in the liver decreases rapidly, and very little vitamin K accumulates in the tissues over time drugs.com. Research in rats has demonstrated that the tissue distribution of the cis-isomer of phylloquinone is similar to that of the trans-isomer, with the notable exception of the liver, where the concentration of the cis-isomer is higher and declines at a much slower rate mdpi.com. High levels of phylloquinone are typically found in the liver, heart, and pancreas of rats mdpi.com.

A study investigating the hepatic concentrations of phylloquinone and menaquinones in rats on different diets revealed significant findings. Menaquinones, particularly MK-4, MK-6, and MK-10, constituted a large portion of the total vitamin K in the liver of both male and female rats nih.gov. On chow and phylloquinone-supplemented diets, female rats exhibited significantly higher concentrations of MK-4, MK-6, and MK-10 in their livers nih.gov. The mean hepatic phylloquinone concentrations varied with dietary intake, as detailed in the table below nih.gov.

Table 1: Mean Hepatic Phylloquinone Concentrations in Rats

| Dietary Group | Sex | Mean Hepatic Phylloquinone Concentration (pmol/g) |

|---|---|---|

| Phylloquinone-Deficient | Male | 6.8 ± 9.0 |

| Phylloquinone-Supplemented | Female | 171.1 ± 56.9 |

Data derived from a study on gender differences in hepatic phylloquinone and menaquinones in rats. nih.gov

In phylloquinone-supplemented rats that did not receive menadione, an increase in MK-4 levels above those in the chow-fed groups was observed, suggesting a potential synthesis of MK-4 from phylloquinone nih.gov. This conversion was statistically significant in female rats nih.gov.

Academic Research on Synthetic Approaches to Phytonadione Trans Isomer

Historical and Contemporary Synthetic Methodologies for Phytonadione

The synthesis of Phytonadione has evolved significantly from early, low-yield methods to more sophisticated and efficient contemporary strategies. The primary challenge has consistently been the efficient and stereoselective coupling of the hydrophobic phytyl tail to the aromatic naphthoquinone head.

Early and widely practiced syntheses of Phytonadione rely on the condensation of a naphthoquinone precursor with a phytyl source, typically phytol (B49457) or isophytol. A historical approach, reported by Fieser, involved the direct condensation of menadiol (B113456) (2-methyl-1,4-naphthalenediol), the reduced form of menadione (B1676200), with phytol in the presence of an acid catalyst like oxalic acid. While foundational, this method often resulted in modest yields (25-30%) due to the formation of side products such as phytadiene.

To improve regioselectivity and yield, contemporary methods often employ protected naphthoquinone derivatives. A common strategy involves the condensation between a menadiol monoester (like a monoacetate) and isophytol. This reaction is typically catalyzed by a Lewis acid, with boron trifluoride etherate (BF₃·OEt₂) being a frequently used catalyst. The general process involves three main steps:

Reduction of Precursor : Menadione (Vitamin K3) is first reduced to menadiol to prevent undesirable side reactions at the quinone moiety during the condensation step.

Acid-Catalyzed Condensation : The menadiol monoester is then reacted with isophytol. The acidic environment facilitates the alkylation at the C3 position of the naphthoquinone ring.

Saponification and Oxidation : Following the coupling, a saponification step is used to remove the ester protecting group, and subsequent oxidation yields the final 1,4-naphthoquinone (B94277) structure of Phytonadione.

| Method | Precursors | Catalyst/Reagents | Key Features | Yield |

| Fieser Method | Menadiol, Phytol | Oxalic Acid | Historical method; side product formation. | 25-30% |

| Modern Condensation | Menadiol Monoester, Isophytol | Boron Trifluoride Etherate (BF₃·OEt₂) | Improved regioselectivity; multi-step process. | Generally < 30% (alkylation step) |

Beyond direct condensation, researchers have developed a variety of more controlled and versatile methods for attaching the phytyl side chain. These strategies often leverage advances in organometallic chemistry to achieve higher yields and better stereocontrol.

Friedel-Crafts Alkylation : This remains a dominant strategy, where a Lewis acid catalyst promotes the alkylation of the electron-rich menadiol ring with an activated phytyl derivative. Heterogeneous solid acid catalysts, such as partially hydroxylated magnesium fluoride (B91410) (MgF₂) and aluminum fluoride (AlF₃), have been developed as "green" alternatives to traditional homogeneous Lewis acids. These solid catalysts offer high activity and selectivity and can be tuned to favor the formation of either Phytonadione or its cyclic isomer, K1-chromanol.

Metal-Mediated Cross-Coupling Reactions : These modern techniques offer precise control over bond formation.

Stille Coupling : This involves the reaction of an organostannane derivative with an organic halide in the presence of a palladium catalyst. For Phytonadione synthesis, a phytyl trimethylstannane (B102407) can be coupled with a protected 2-bromo-menadiol derivative. This method demonstrates excellent retention of the side chain's double bond stereochemistry.

π-Allylnickel Chemistry : π-allylnickel complexes, formed in situ from phytyl bromides and a nickel source like nickel carbonyl (Ni(CO)₄), can be coupled with a protected menadiol derivative to form the alkylated product in high yield.

O-Alkylation and Rearrangement : Another reported strategy involves the O-alkylation of a menadiol monoacetate to form an ether, which then undergoes an intramolecular Lewis acid-catalyzed rearrangement. This method can proceed under mild conditions and with low catalyst loading to provide high (E)-selectivity.

Stereoselective Synthesis of Trans-Phytonadione

The biological activity of Phytonadione resides primarily in its trans-isomer, specifically the (2'E,7'R,11'R)-stereoisomer. Synthetic Phytonadione is often a mixture of cis (Z) and trans (E) isomers at the 2' position, and controlling this stereochemistry is a critical goal of modern synthetic efforts.

Achieving a high trans-to-cis isomer ratio is paramount. The choice of coupling strategy and the stereochemistry of the phytyl precursor are the most critical factors.

Stereoretentive Coupling : Organometallic cross-coupling reactions, such as the Stille coupling, are highly effective for this purpose. When a phytyl precursor with a high percentage of the E-alkene configuration (e.g., >95% E) is used, the coupling reaction proceeds with stereoretention, yielding a final Phytonadione product with a similarly high E/Z ratio (e.g., 96% E).

Precursor Control : The use of naturally sourced phytol, which exists predominantly as the trans-isomer, as the starting material for the side chain provides a straightforward way to introduce the desired E-geometry. Synthetic routes that construct the phytyl chain must incorporate stereoselective olefination steps, such as the Wittig or Horner-Wadsworth-Emmons reaction, optimized to favor the E-alkene.

Commercially available synthetic Phytonadione may contain a significant amount of the cis-isomer (up to 21% as per USP XXXII) . Recent developments have focused on producing compositions that are substantially free of the (Z) isomer, containing 98% or more of the (E) isomer, to enhance biological efficacy .

| Methodology | Description | Resulting E/Z Ratio |

| Stille Coupling | Coupling of phytyl trimethylstannane (>95% E) with a bromo-menadiol derivative. | High stereoretention, yielding product with 96% E configuration. |

| Use of Natural Phytol | Employing phytol derived from natural sources (e.g., chlorophyll), which is inherently the trans-isomer. | High proportion of the desired trans-Phytonadione. |

| Controlled Olefination | Synthetic construction of the phytyl chain using E-selective olefination reactions (e.g., modified Wittig reaction). | High E-selectivity, dependent on reaction conditions. |

In addition to the E/Z isomerism at the double bond, natural Phytonadione possesses two chiral centers in the phytyl tail at positions C7 and C11, both with an (R)-configuration nih.gov. The IUPAC name for the natural, most active form is 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione nih.gov.

The most common industrial strategy to ensure the correct stereochemistry is to use (7R, 11R)-phytol as the starting material for the side chain. This phytol is often obtained from natural sources like the hydrolysis of chlorophyll (B73375) maxbrainchemistry.comguidechem.com.

For total synthesis approaches where the phytyl chain is built from smaller fragments, enantioselective methods are required to set these stereocenters. While literature specifically detailing the enantioselective synthesis of the Phytonadione side chain from achiral precursors is specialized, the principles are well-established in terpene synthesis. Stereoselective total syntheses of natural phytol have been reported, employing strategies that can include:

Chiral Pool Synthesis : Using readily available chiral starting materials to introduce the desired stereochemistry.

Asymmetric Catalysis : Employing chiral catalysts to perform enantioselective reductions, alkylations, or other bond-forming reactions to create the (R)-configured methyl-bearing carbons.

These stereochemically defined phytyl precursors are then coupled to the naphthoquinone core using the methods described previously to yield the enantiopure (7R, 11R)-diastereomer of trans-Phytonadione.

Novel Synthetic Reagents and Catalytic Systems

Research continues to seek more efficient, environmentally benign, and selective catalysts for Phytonadione synthesis.

Heterogeneous Lewis Acid Catalysts : As mentioned, solid acid catalysts like fluorinated metal oxides (MgF₂, AlF₃) represent a significant advance for Friedel-Crafts alkylation uaeu.ac.ae. They are easily separable, reusable, and can be tuned for selectivity, aligning with the principles of green chemistry uaeu.ac.ae.

Organometallic Catalysts : Palladium complexes for Stille couplings and Nickel(0) complexes for π-allyl chemistry are examples of powerful homogeneous catalysts that enable highly controlled C-C bond formation, crucial for modern, high-yield syntheses.

Inclusion Catalysts : The use of β-cyclodextrin as an inclusion catalyst for the alkylation of menadiol has been shown to significantly increase the yield of the desired C3-alkylated product compared to the reaction without the catalyst. The cyclodextrin's cavity is thought to sterically hinder undesired C2 alkylation and accelerate the transformation in aqueous buffer solutions.

Novel Oxidation Systems : The final oxidation of the hydroquinone (B1673460) to the quinone is a critical step. While air oxidation is common, it can lead to epoxide byproducts. Alternative methods, such as using hydrogen peroxide with an iron(III) salt catalyst or diammonium cerium(IV) nitrate, have been developed to achieve cleaner and more efficient oxidation google.com.

Application of BF₃-Acetic Acid Complex as Condensation Reagent

Traditional synthesis of Phytonadione has often involved the use of Lewis acid catalysts like boron trifluoride-etherate (BF₃·OEt₂) for the Friedel-Crafts alkylation of a menadiol derivative with phytol. mdpi.com However, these methods can be hazardous for large-scale production and may result in low yields due to the formation of undesired side products. mdpi.com

A significant advancement in this area is the application of a boron trifluoride-acetic acid (BF₃·AcOH) complex as the condensation reagent. This approach offers a safer alternative to ethereal reagents, making the process more suitable for industrial-scale synthesis. sdiarticle4.com The process involves the condensation of phytol with 1-acetoxy-4-hydroxy-2-methylnaphthalene in a dichloromethane (B109758) solvent. sdiarticle4.com The BF₃·AcOH complex is added gradually to the reaction mixture at a controlled temperature of 25-35°C. sdiarticle4.com This method is part of an improved and simplified process for preparing Vitamin K1. sdiarticle4.com

Historical research has compared various acid catalysts for this condensation step, highlighting the challenges in achieving high yields and regioselectivity. The use of a monoacetate derivative of menadiol was designed to favor alkylation at the C3 position. mdpi.com The table below summarizes the yields obtained with different catalysts in earlier studies, providing a comparative context for the development of newer reagents like the BF₃·AcOH complex.

| Catalyst | Solvent | Yield of Intermediate | Reference |

| Potassium Acid Sulfate | Dioxane | 20% | mdpi.com |

| Oxalic Acid | Dioxane | 32% | mdpi.com |

| Duolite C-60 (Cation Exchange Resin) | Dioxane | 35% | mdpi.com |

| Boron Trifluoride-Etherate (BF₃·OEt₂) | Benzene | 45% | mdpi.com |

This table presents data from historical research on Vitamin K1 synthesis to provide context for catalyst development.

Base-Catalyzed Oxidative Synthesis Approaches

An innovative approach in Phytonadione synthesis involves a base-catalyzed method that eliminates the need for costly and hazardous oxidizing or reducing agents. sdiarticle4.com This synthesis route uses the intermediate compound produced from the BF₃·AcOH condensation. The subsequent step employs a base, specifically sodium methoxide (B1231860), to yield highly pure Vitamin K1. sdiarticle4.com This method is highlighted as a key innovation for a more streamlined and hazard-free process. sdiarticle4.com

Control and Analysis of Impurity Profiles in Synthetic Products

The purity of synthetic Phytonadione is critical, and manufacturing processes are designed to control and minimize the formation of related substances. Key impurities of concern include epoxide derivatives and starting materials or intermediates like Menadione.

Non-Generation of Epoxide Impurities

Epoxide impurities, such as trans-epoxyphytonadione, are known degradation products and potential synthetic byproducts of Phytonadione. researchgate.netgoogle.com Phytonadione is susceptible to oxidative degradation which can form these epoxide impurities. google.com The improved synthetic process utilizing a BF₃·AcOH complex followed by a base-catalyzed step with sodium methoxide has been specifically developed to ensure the non-formation of epoxide impurities. sdiarticle4.com This represents a significant advantage in producing a purer final product. The chemical structure of a common epoxide impurity is 2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiran-2-yl)methyl)naphthalene-1,4-dione. synzeal.comkmpharma.in

Purity from Other Related Substances (e.g., Menadione)

Menadione (Vitamin K3) is a potential impurity that can arise from the synthesis process of Phytonadione. researchgate.netresearchgate.net It is chemically related, serving as a precursor or starting block in some synthetic pathways. Analytical methods are crucial for ensuring the final Phytonadione product is free from Menadione contamination.

Advanced Analytical Methodologies for Phytonadione Trans Isomer

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as the cornerstone for the analytical resolution of phytonadione isomers. The selection of the chromatographic mode and stationary phase is paramount in achieving the desired separation.

HPLC is a versatile technique that offers different modes of separation, each with its advantages and limitations for the analysis of phytonadione and its isomers.

Normal-phase high-performance liquid chromatography (NP-HPLC) is a powerful technique for the separation of the cis and trans isomers of phytonadione. researchgate.netthermofisher.com This method typically employs a polar stationary phase, such as silica, and a non-polar mobile phase. The separation is based on the differential adsorption of the isomers onto the stationary phase.

Research has demonstrated the successful resolution of cis-phytonadione and trans-phytonadione using NP-HPLC on a Zorbax RX-SIL column. researchgate.netresearchgate.net This separation is often achieved using a mobile phase consisting of n-hexane with a small percentage of a polar modifier like n-amyl alcohol. researchgate.net A dual-mode gradient elution, which involves simultaneous changes in both the flow rate and the mobile phase composition, has been shown to enhance the separation of phytonadione isomers from other related substances, including trans-epoxyphytonadione. researchgate.netresearchgate.net The European Pharmacopoeia also describes a normal-phase HPLC method for the determination of cis and trans isomers of phytonadione. thermofisher.comlcms.cz

The following table summarizes a set of conditions used for the NP-HPLC separation of phytonadione isomers and related substances. researchgate.net

| Parameter | Condition |

| Stationary Phase | Zorbax RX-SIL |

| Mobile Phase | Gradient of n-amyl alcohol in n-hexane |

| Detection | UV at 254 nm |

| Resolution (cis-K1/trans-EK1) | 3.94 |

| Resolution (trans-EK1/trans-K1) | 3.16 |

While highly effective for the general determination of phytonadione, reversed-phase high-performance liquid chromatography (RP-HPLC) is generally not suitable for the separation of the cis and trans isomers of phytonadione. researchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Under these conditions, the geometric isomers of phytonadione exhibit very similar retention times, making their resolution challenging.

However, RP-HPLC is widely applied for the separation of phytonadione from other, more structurally distinct impurities and related substances. researchgate.net For instance, it can effectively separate phytonadione from compounds like menadione (B1676200) (K3) and trans-epoxyphytonadione. researchgate.net A typical RP-HPLC method might utilize a C18 column with a mobile phase composed of methanol (B129727) and water. researchgate.net

The separation of geometric isomers like the trans and cis forms of phytonadione is highly dependent on the principle of shape selectivity in chromatography. chromatographyonline.comnih.gov Shape selectivity refers to the ability of a stationary phase to differentiate between molecules based on their size, shape, and planarity. chromatographyonline.com This is particularly crucial for isomers, which have identical chemical formulas and similar polarities but differ in their three-dimensional structure. chromatographyonline.com

Stationary phases with enhanced shape selectivity are often characterized by a more ordered and rigid structure, which allows for greater interaction with specific molecular shapes. nih.gov For instance, polymeric C30 stationary phases have demonstrated enhanced shape selectivity for various isomers compared to traditional C18 phases. chromatographyonline.com The mechanism of shape selectivity is influenced by factors such as the stationary phase ligand density, chain length, and the separation temperature. chromatographyonline.com Generally, a decrease in temperature can lead to an increase in shape selectivity on alkyl ligand stationary phases. chromatographyonline.com This principle is leveraged in methods that successfully resolve the trans and cis isomers of phytonadione, where the subtle differences in their molecular shape are exploited by a highly shape-selective stationary phase. nih.govmtc-usa.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the trace analysis and discrimination of phytonadione isomers, particularly in complex biological matrices like human plasma. nih.govthermofisher.com This method combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the phytonadione isomers are first separated chromatographically, often using an ultra-fast liquid chromatography (UFLC) system. nih.gov The separated isomers are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected. Atmospheric pressure chemical ionization (APCI) is a commonly used ionization technique for phytonadione analysis. nih.gov

The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides high selectivity and sensitivity. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte and its stable isotope-labeled internal standard. nih.gov This allows for accurate quantification even at very low concentrations. LC-MS/MS methods have been developed for the simultaneous estimation of trans- and cis-phytonadione in human plasma with a wide linear range. nih.gov

The following table provides an example of parameters for an LC-MS/MS method for phytonadione isomer analysis. nih.gov

| Parameter | Specification |

| Technique | UFLC-APCI-MS/MS |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Parent Ion (m/z) | 451.3 |

| Product Ion (m/z) | 187.1 |

| Linearity Range | 0.1-150.0 ng/mL |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Detection Strategies

Following chromatographic separation, various spectroscopic detection strategies are employed for the quantification of phytonadione isomers. The choice of detector depends on the required sensitivity and the nature of the sample matrix.

The most common method for the detection of phytonadione in HPLC analysis is ultraviolet (UV) detection. mtc-usa.comcrpsonline.com Phytonadione exhibits maximum absorbance at approximately 254 nm, and this wavelength is frequently used for its quantification. crpsonline.com Diode array detectors (DAD) can also be used, allowing for spectral analysis across a range of wavelengths. europa.eu

For enhanced sensitivity, fluorescence detection can be utilized. europa.eursc.org Since phytonadione is not naturally fluorescent, this method requires a post-column derivatization step. rsc.org The separated isomers are passed through a reduction column containing metallic zinc, which converts the quinone structure to a fluorescent hydroquinone (B1673460). The resulting fluorescence is then measured, with typical excitation and emission wavelengths around 243 nm and 430 nm, respectively. rsc.org This technique offers significantly lower detection limits compared to UV detection. crpsonline.com

Ultraviolet (UV) Detection at Optimized Wavelengths

Ultraviolet (UV) detection is a common technique employed in High-Performance Liquid Chromatography (HPLC) for the quantification of phytonadione. The molecule contains a naphthoquinone ring system, which is a chromophore that absorbs light in the UV region. The selection of an optimal wavelength is crucial for achieving maximum sensitivity and selectivity.

For the analysis of phytonadione and its related compounds, UV detection is frequently performed at a wavelength of 254 nm researchgate.net. This wavelength provides a strong absorbance signal for the naphthoquinone moiety present in the vitamin K1 molecule. The method's effectiveness relies on the principle that the amount of UV light absorbed by the sample as it passes through the detector cell is directly proportional to the concentration of the analyte, allowing for accurate quantification. Chromatographic separation prior to detection is essential to isolate the trans-isomer from other UV-absorbing compounds in the sample matrix.

Fluorescence Detection for Enhanced Sensitivity

Fluorescence detection offers a significant advantage in terms of sensitivity over UV detection for certain compounds. This technique involves exciting the analyte at a specific wavelength, causing it to fluoresce and emit light at a longer wavelength. The intensity of this emitted light is then measured. The unique optical properties of quantum dots, such as high luminescence intensity, can be leveraged to develop assays with the highest possible sensitivity researcher.life.

While some Reversed-Phase HPLC (RP-HPLC) methods with fluorescence detection exist for vitamin K analysis, they may not be suitable for distinguishing between the cis and trans isomers of phytonadione researchgate.net. However, the principle of fluorescence detection remains a powerful tool for achieving low detection limits in analytical chemistry. The development of dual-modal sensors, combining fluorescence with techniques like surface-enhanced Raman spectroscopy (SERS), allows for high precision and the ability to detect trace analytes nih.gov. For applications requiring the specific quantification of the trans-isomer, fluorescence detection must be paired with a highly selective separation technique.

Rigorous Method Validation and Performance Characteristics

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. This validation, often following guidelines from the International Conference on Harmonisation (ICH), assesses various performance characteristics to ensure the data generated is accurate, precise, and reproducible researchgate.net.

Assessment of Specificity and Selectivity for Trans-Isomer

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of phytonadione, this means the method must be able to separate the active trans-isomer from the inactive cis-isomer and other related substances like trans-epoxyphytonadione thermofisher.com.

Normal-Phase HPLC (NP-HPLC) has proven effective in achieving this separation. One validated NP-HPLC method demonstrated successful separation of trans-phytonadione (trans-K1) from cis-phytonadione (cis-K1), trans-epoxyphytonadione (trans-EK1), menadione (K3), cyclo-menadione (CK3), and hydroperoxy-phytonadione (K1OOH) researchgate.net. The quality of this separation is measured by the resolution between adjacent peaks. For example, a resolution of 3.16 was achieved between trans-EK1 and trans-K1, and 3.94 between cis-K1 and trans-EK1, indicating a high degree of selectivity researchgate.net.

Evaluation of Precision, Accuracy, and Reproducibility

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the test results to the true value. Reproducibility assesses precision under different conditions. These parameters are crucial for ensuring the reliability of a method.

Methods for analyzing trans-phytonadione have demonstrated high precision and accuracy. For instance, a UPLC-ESI-MS/MS method showed intra- and inter-batch variations (RSD%) of less than 5% researchgate.net. An NP-HPLC method reported a relative standard deviation (RSD) of less than 2% for precision and recovery rates between 80% and 120% for accuracy researchgate.net.

Table 1: Precision and Accuracy Data for Trans-Phytonadione Analysis

| Parameter | Method | Value | Source |

|---|---|---|---|

| Precision | UPLC-ESI-MS/MS | < 5% (RSD%) | researchgate.net |

| NP-HPLC | < 2% (RSD%) | researchgate.net | |

| Accuracy | NP-HPLC | 80% - 120% (Recovery) | researchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical procedure, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy repec.orgnih.gov. These values define the sensitivity of the method. The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, whereas the LOQ corresponds to a ratio of 10:1 loesungsfabrik.de.

Sensitive methods have been developed that allow for the detection and quantification of trans-phytonadione at very low levels. A UPLC-ESI-MS/MS method established an LOD of 0.011 µ g/100g and an LOQ of 0.037 µ g/100g for the trans-isomer researchgate.net. Another method reported a limit of detection of 1.8 ng for the related compound trans-epoxyphytonadione researchgate.net.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Trans-Phytonadione

| Parameter | Method | Value | Source |

|---|---|---|---|

| LOD | UPLC-ESI-MS/MS | 0.011 µg/100g | researchgate.net |

| LOQ | UPLC-ESI-MS/MS | 0.037 µg/100g | researchgate.net |

Linearity of Response and Method Robustness

Linearity demonstrates the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically expressed by the correlation coefficient (r or r²). Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Analytical methods for trans-phytonadione have shown excellent linearity over specified concentration ranges. A UPLC-ESI-MS/MS method was linear over a range of 9.3–464.75 ng/mL with a correlation coefficient (r²) greater than 0.999 researchgate.net. Similarly, an NP-HPLC method demonstrated a linear relationship between peak area and concentration with a correlation coefficient (r) exceeding 0.9994 researchgate.net.

Table 3: Linearity Data for Trans-Phytonadione Analysis

| Method | Concentration Range | Correlation Coefficient | Source |

|---|---|---|---|

| UPLC-ESI-MS/MS | 9.3–464.75 ng/mL | r² > 0.999 | researchgate.net |

| NP-HPLC | Not Specified | r > 0.9994 | researchgate.net |

Stability Studies and Degradation Product Analysis

The stability of Phytonadione Trans-IV is a critical parameter in pharmaceutical and non-clinical applications, as its degradation can lead to a loss of potency and the formation of potentially undesirable substances. The molecule is particularly susceptible to degradation upon exposure to light.

Investigation of Photodegradation Pathways (e.g., Hydroperoxy-Phytonadione, Cis-K1 formation)

Phytonadione is a highly photosensitive compound, and exposure to light is a primary driver of its degradation. mdpi.com The process of photodegradation has been shown to follow first-order kinetics. researchgate.net The underlying mechanism for this light-induced degradation involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydrogen peroxide, through photodynamic reactions. nih.gov

Key photodegradation pathways include the formation of hydroperoxides and isomerization of the trans double bond in the phytyl side chain.

Hydroperoxy-Phytonadione (K1OOH): One of the significant photodegradants is (E)-2-(3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-en-1-yl)-3-methylnaphthalene-1,4-dione, also known as Vitamin K1 hydroperoxide. synzeal.com The formation of this impurity is rapid upon light exposure. Research has demonstrated a substantial increase in K1OOH content in a short period. For instance, exposing a sample to a fluorescent lamp for just 15 minutes resulted in an increase of K1OOH from 0.048% (w/w) to 0.19% (w/w). researchgate.net This highlights the critical need for light protection during manufacturing, storage, and analysis. Studies indicate that using yellow light, which filters out wavelengths below 520 nm, offers the most effective protection against this degradation pathway, superior to standard amber glass. researchgate.net

Cis-K1 Formation: Light exposure can also induce the isomerization of the biologically active trans-phytonadione to its inactive cis-isomer (cis-K1). researchgate.net An increase in the cis-K1 isomer was observed from 6.8% to 7.3% after three hours of light exposure, indicating that this is another important degradation pathway to monitor. researchgate.net

Identification and Quantification of Related Substances and Impurities (e.g., trans-epoxyphytonadione, menadione, cyclo-menadione)

Beyond photodegradants, synthetic Phytonadione can contain several other related substances and impurities that arise from the manufacturing process or subsequent degradation. daicelpharmastandards.com Synthetic Phytonadione is inherently a mixture of isomers, primarily the active trans-phytonadione, along with cis-phytonadione and trans-epoxyphytonadione. researchgate.neteuropa.eu

Key impurities that are analytically monitored include:

trans-epoxyphytonadione (trans-EK1): This is an oxidized form of Phytonadione. mdpi.compharmaffiliates.com

Menadione (Vitamin K3): This compound, which lacks the phytyl side chain, can be present as an impurity. researchgate.netsynzeal.com

cyclo-menadione (CK3): This is another related substance that has been identified in Phytonadione samples. researchgate.net

Regulatory bodies like the US Pharmacopeia and European Pharmacopoeia have established limits for key impurities. For example, the content of trans-epoxyphytonadione is specified to be no more than 4.0%, while the inactive cis-K1 isomer should not exceed 21.0%. researchgate.net

Advanced analytical techniques, particularly normal-phase high-performance liquid chromatography (NP-HPLC), have been developed for the effective separation and quantification of these closely related compounds. researchgate.netscribd.com An NP-HPLC method utilizing a Zorbax RX-SIL column has successfully separated trans-phytonadione from cis-K1, trans-EK1, menadione (K3), cyclo-menadione (CK3), and hydroperoxy-phytonadione (K1OOH). researchgate.net The sensitivity of this method is demonstrated by its low limits of detection (LOD) for several key impurities. researchgate.net

| Compound Name | Abbreviation | Analytical Findings |

|---|---|---|

| cis-phytonadione | cis-K1 | Pharmacopoeial limit of not more than 21.0% researchgate.net |

| trans-epoxyphytonadione | trans-EK1 | LOD: 1.8 ng; Pharmacopoeial limit of not more than 4.0% researchgate.netresearchgate.net |

| Menadione | K3 | LOD: 0.6 ng researchgate.net |

| cyclo-menadione | CK3 | LOD: 1.2 ng researchgate.net |

| Hydroperoxy-phytonadione | K1OOH | LOD: 2.4 ng researchgate.net |

Applications in Research and Quality Control of Non-Clinical Samples (e.g., feed additives, pharmaceutical formulations—focusing solely on the analytical methodology)

The accurate quantification of this compound and its related substances is essential for the quality control of various non-clinical products. High-performance liquid chromatography (HPLC) is the predominant analytical methodology employed for this purpose. europa.eucrpsonline.com

Pharmaceutical Formulations: In pharmaceutical products, such as injectable emulsions, stability-indicating HPLC methods are crucial for ensuring product quality. crpsonline.com Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) techniques are utilized.

RP-HPLC: A gradient RP-HPLC method has been developed for the simultaneous determination of Phytonadione and its degradants in injectable emulsions. researchgate.netcrpsonline.com This method typically uses a C18 column with a mobile phase consisting of a buffer (e.g., 25 mM Ammonium Acetate) and an organic solvent like methanol, with UV detection at 254 nm. researchgate.netcrpsonline.com

NP-HPLC: This technique is particularly advantageous for separating the geometric isomers of Phytonadione (cis and trans). researchgate.net The European Pharmacopoeia details an HPLC method for analyzing Phytonadione and its impurities, which is applied to quality control. europa.eu

Feed Additives: For the analysis of Phytonadione in animal feed additives, HPLC remains the method of choice.

The European Union Reference Laboratory (EURL) recommends the European Pharmacopoeia HPLC method for the determination of trans-phytonadione, cis-phytonadione, and trans-epoxy-phytomenadione in feed additives. europa.eu

A ring-trial validated method (CEN EN 14148), originally intended for foodstuffs, has been adapted for analyzing Phytonadione in additive preparations and complementary feed. europa.eu This method involves HPLC coupled with fluorescence detection (FLD) for enhanced sensitivity and selectivity. The isomers are quantified as a single peak using an excitation wavelength of 243 nm and an emission wavelength of 430 nm. europa.eu

| Sample Type | Analytical Technique | Key Methodological Parameters |

|---|---|---|

| Pharmaceutical Injectable Emulsion | Gradient RP-HPLC | Column: C18; Mobile Phase: 25 mM Ammonium Acetate buffer and Methanol; Detection: UV at 254 nm researchgate.netcrpsonline.com |

| Pharmaceutical Drug Substance | NP-HPLC | Column: Zorbax RX-SIL; Dual-mode gradient elution (flow rate and mobile phase composition); Detection: UV researchgate.net |

| Feed Additives / Complementary Feed | RP-HPLC-FLD | Based on CEN EN 14148; Detection: Fluorescence (Excitation: 243 nm, Emission: 430 nm) europa.eu |

Q & A

Q. What validated analytical methods are recommended for quantifying Phytonadione Trans-IV in pharmaceutical formulations?

Methodological Answer: The USP 35 monograph outlines a reversed-phase HPLC method with internal standardization. The assay involves comparing peak area ratios of (Z)- and (E)-phytonadione isomers in the sample against a reference standard. Critical parameters include mobile phase composition (e.g., methanol-water mixtures), column type (C18), and detection wavelength (254 nm). Researchers must validate precision, accuracy, and linearity per ICH guidelines, with acceptance criteria set at 97.0%–103.0% for total phytonadione content .

Q. How can researchers ensure accurate quantification of the Z-isomer content in this compound?

Methodological Answer: The Z-isomer is quantified using the relative peak area ratio of (Z)-phytonadione to the sum of (Z)- and (E)-isomers in chromatograms. USP 35 specifies a maximum limit of 21.0% for the Z-isomer. To minimize photodegradation during analysis, samples must be shielded from light, and inert solvents (e.g., dehydrated alcohol) should be used for dilution .

Q. What experimental protocols are used to detect menadione impurities in this compound?

Methodological Answer: Menadione is detected via a colorimetric reaction. A sample (20 mg) is mixed with 6 N ammonium hydroxide and ethyl cyanoacetate. The absence of purple/blue coloration confirms compliance with the impurity limit. Researchers should validate this method using spiked samples to ensure specificity and sensitivity .

Q. How should stability studies for this compound be designed to account for light sensitivity?

Methodological Answer: Stability protocols must include light-exposure experiments under ICH Q1B guidelines. Store samples in amber glass containers and monitor degradation products (e.g., isomerization to E-form) via HPLC. Accelerated stability testing at 40°C/75% RH over 6 months can predict long-term storage behavior .

Advanced Research Questions

Q. What methodological considerations are critical for pharmacokinetic modeling of this compound in preclinical studies?

Methodological Answer: Use population pharmacokinetic (PopPK) models to account for inter-subject variability. Key covariates include hepatic function (due to vitamin K-dependent clotting factor synthesis) and lipid solubility. Employ non-compartmental analysis for AUC and Cmax calculations, ensuring blood samples are collected in light-protected tubes to prevent analyte degradation .

Q. How can researchers resolve contradictions in bioavailability data between intravenous (Trans-IV) and oral formulations?

Methodological Answer: Conduct crossover studies with controlled dietary vitamin K intake to minimize confounding variables. Use dual-isotope tracer techniques (e.g., deuterated phytonadione) to differentiate endogenous and exogenous sources. Statistical methods like ANOVA or mixed-effects models should account for inter-individual variability in absorption efficiency .

Q. What advanced techniques are suitable for characterizing degradation products of this compound under oxidative stress?

Methodological Answer: Combine LC-MS/MS with forced degradation studies (e.g., exposure to H2O2 or UV light). Fragment ions at m/z 451 [M+H]<sup>+</sup> (phytonadione) and m/z 225 (menadione) can identify degradation pathways. Quantify isomers using chiral columns to assess stereochemical stability .

Q. How should researchers analyze conflicting data on the anticoagulant reversal efficacy of this compound across patient subgroups?

Methodological Answer: Stratify data by covariates such as age, CYP4F2 genotype (affects vitamin K metabolism), and baseline INR. Use multivariate regression to isolate the drug’s effect from confounding factors. Meta-analyses of pooled clinical trials should adhere to PRISMA guidelines to ensure transparency .

Q. What frameworks guide the formulation of hypotheses about this compound’s efficacy in reversing novel oral anticoagulants (NOACs)?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a hypothesis might state: "this compound restores thrombin generation in dabigatran-treated patients by upregulating vitamin K epoxide reductase (VKOR) activity." Validate this via thromboelastography (TEG) and factor II/VII/X activity assays .

Q. How can researchers optimize experimental designs for comparing Trans-IV efficacy across different lipid emulsion carriers?

Methodological Answer: Use a factorial design to test emulsion composition (e.g., soybean oil vs. medium-chain triglycerides) and particle size. Primary endpoints include time to INR correction and adverse event rates. Include a stability component to assess phytonadione isomerization during infusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten